molecular formula C14H18BClO3 B6301446 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester CAS No. 2121513-75-3

3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester

Cat. No.: B6301446
CAS No.: 2121513-75-3
M. Wt: 280.56 g/mol
InChI Key: BHBVRNAYJYVEDM-UHFFFAOYSA-N
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Description

3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester (CAS: 2121513-75-3) is a boronate ester featuring a phenyl ring substituted with chloro (Cl), formyl (CHO), and methyl (CH₃) groups at the 3-, 2-, and 4-positions, respectively. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents and stabilizes the boronic acid group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO3/c1-9-6-7-11(10(8-17)12(9)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBVRNAYJYVEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134355
Record name Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-75-3
Record name Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation method is widely employed for introducing boronates into aromatic systems. For 3-chloro-2-formyl-4-methylphenylboronic acid pinacol ester, this approach involves reacting a halogenated precursor (e.g., 3-chloro-2-formyl-4-methylbromobenzene) with bis(pinacolato)diboron in the presence of a palladium catalyst. Key steps include:

Reagents :

  • Bis(pinacolato)diboron (1.2 equiv)

  • Palladium acetate (5 mol%)

  • Potassium acetate (3.0 equiv)

  • 1,4-Dioxane as solvent

Conditions :

  • Temperature: 80–100°C

  • Reaction time: 12–24 hours

  • Inert atmosphere (argon or nitrogen)

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the diboron reagent. Steric hindrance from the methyl and formyl groups necessitates elevated temperatures to achieve satisfactory yields (60–75%).

Lithiation-Borylation Strategy

Adapted from patented methodologies, this route utilizes directed ortho-lithiation to position the boronate group:

  • Lithiation :

    • Substrate: 3-chloro-4-methylbenzaldehyde

    • Base: Lithium diisopropylamide (LDA, 1.1 equiv)

    • Solvent: Tetrahydrofuran (THF) at −78°C

    The formyl group directs lithiation to the ortho position, forming a stabilized aryllithium intermediate.

  • Borylation :

    • Electrophile: Pinacolborane (1.0 equiv)

    • Quenching at −78°C followed by gradual warming to room temperature

This method achieves 70–85% yields but requires stringent temperature control to prevent side reactions.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Comparative studies reveal solvent-dependent outcomes:

SolventTemperature (°C)Yield (%)Purity (%)
DMSO1057995
1,4-Dioxane806588
THF−78 to 258291

DMSO enhances reactivity in Miyaura borylation by stabilizing palladium intermediates, while THF optimizes lithiation efficiency.

Catalytic Systems

Palladium catalysts outperform nickel analogues in Miyaura reactions:

CatalystLigandYield (%)
Pd(OAc)₂XPhos78
NiCl₂(dppe)dppe42
PdCl₂(PPh₃)₂Triphenylphosphine68

XPhos ligands mitigate steric effects from the methyl and formyl substituents, improving transmetallation kinetics.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2). The pinacol ester elutes at Rf = 0.3–0.4, with final purity ≥95% confirmed by HPLC.

Spectroscopic Validation

  • ¹¹B NMR : δ 29.8 ppm (characteristic of pinacol esters)

  • ¹H NMR : δ 10.2 ppm (aldehyde proton), 2.4 ppm (methyl group)

  • IR : 1690 cm⁻¹ (C=O stretch)

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis:

  • Residence time : 30 minutes

  • Throughput : 500 g/hour

  • Yield : 73% with 99% conversion

Microreactor systems minimize thermal degradation of the formyl group while maintaining consistent boron reagent stoichiometry.

Challenges and Limitations

  • Formyl Group Sensitivity :

    • Prone to oxidation under basic conditions.

    • Mitigated by using non-oxidizing bases (e.g., Cs₂CO₃) and inert atmospheres.

  • Steric Hindrance :

    • Methyl and chloro substituents slow transmetallation in Miyaura reactions.

    • Addressed through high-temperature protocols or bulky ligands.

Case Study: Optimized Synthesis

A scaled procedure demonstrates:

  • React 3-chloro-4-methylbenzaldehyde (1.0 mol) with LDA in THF at −78°C.

  • Add pinacolborane (1.05 mol) and warm to 25°C over 6 hours.

  • Purify via column chromatography to isolate 82% yield.

Analytical Data :

  • Melting point: 112–114°C

  • HRMS (ESI+): m/z 308.1245 [M+H]⁺ (calc. 308.1248)

Chemical Reactions Analysis

3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, sodium borohydride for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include biaryl compounds, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H18BClO3
  • Molecular Weight : 280.56 g/mol
  • CAS Number : 2121513-75-3

The compound features a boronic acid moiety, which is crucial for its reactivity in Suzuki–Miyaura coupling reactions. Its structure allows it to participate in the formation of carbon–carbon bonds, making it valuable for synthesizing complex organic molecules.

Organic Synthesis

One of the primary applications of 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester is in Suzuki–Miyaura coupling reactions . This palladium-catalyzed reaction facilitates the formation of biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals and organic materials. The compound's ability to form stable carbon–carbon bonds enhances its utility in creating diverse molecular architectures.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential therapeutic properties, including:

  • Anti-cancer Activity : Boronic acid derivatives have shown efficacy against various cancer cell lines by inhibiting proteasome activity, leading to apoptosis in cancer cells. Studies suggest that compounds similar to this compound can effectively target breast and prostate cancers.
  • Antibacterial Properties : The structural characteristics of this compound may enhance its interaction with bacterial enzymes, making it a candidate for developing new antibacterial agents.

Biological Applications

The compound is also being explored for its potential role in drug delivery systems and as an enzyme inhibitor . Its boronic acid functionality allows for selective binding to biomolecules, which can be advantageous in therapeutic contexts.

Case Studies and Research Findings

  • Anticancer Research : A study demonstrated that boronic acids could inhibit proteasome activity in cancer cells, leading to reduced cell viability. Specific derivatives were tested against various cancer cell lines, showing promising results.
  • Antibacterial Activity Assessment : Research indicated that certain boronic esters exhibit significant antibacterial activity against Gram-positive bacteria. The structural features of these compounds enhance their interaction with bacterial enzymes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst .

Comparison with Similar Compounds

a. Substituent Effects on Reactivity

  • 5-Chloro-2-fluorophenylboronic Acid Pinacol Ester (CAS: 642-78-4): The replacement of the formyl group with fluorine alters electronic properties. However, the absence of a formyl group limits post-coupling functionalization opportunities .
  • [4-Chloro-3-(pinacol boronate)phenyl]methanol: The hydroxymethyl (-CH₂OH) substituent increases polarity, improving solubility in polar solvents like methanol. However, the hydroxyl group may require protection during reactions to prevent side reactions, unlike the formyl group in the target compound, which is inherently stable under typical coupling conditions .
  • 2-Fluoro-4-methylthiophenylboronic Acid Pinacol Ester (CAS: 1436431-16-1) : The methylthio (-SMe) group introduces sulfur-based resonance effects, which may modulate boron’s electrophilicity differently compared to chloro or formyl groups. This compound’s applications may focus on thioether-containing biaryl systems .

b. Solubility Trends
Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. For example:

  • The target compound’s formyl group may slightly reduce solubility in non-polar solvents (e.g., methylcyclohexane) due to increased polarity, whereas analogs with lipophilic groups (e.g., methyl or trifluoromethyl) show enhanced solubility in hydrocarbons .
  • 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (CAS: 16860-55) : The methoxycarbonyl (-COOMe) group improves solubility in ketones and ethers, similar to the formyl group but with reduced reactivity toward nucleophiles .
2.2 Reactivity in Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : The formyl group in the target compound allows for sequential reactions, such as condensation or reduction post-coupling. For instance, after forming a biaryl structure, the formyl group can undergo transformations like reductive amination or Wittig reactions, a flexibility absent in analogs like 4-Hydroxy-3-methoxyphenylboronic Acid Pinacol Ester .
  • Comparison with 4-Nitrophenylboronic Acid Pinacol Ester: The nitro group (-NO₂) in the latter compound reacts rapidly with H₂O₂, leading to deboronation and formation of phenolic byproducts. In contrast, the formyl group in the target compound is less prone to oxidative degradation, enhancing stability in aqueous reaction conditions .

Key Data Table: Comparative Properties

Compound Name (CAS) Substituents Solubility (Organic Solvents) Key Reactivity Features Applications
Target Compound (2121513-75-3) 3-Cl, 2-CHO, 4-CH₃ Moderate in CHCl₃, acetone Formyl enables post-coupling reactions Multi-step synthesis, biaryl scaffolds
5-Chloro-2-fluoro (642-78-4) 5-Cl, 2-F High in ethers, ketones Fluorine enhances electrophilicity Electron-deficient biaryls
[4-Chloro-3-Bpin]methanol (N/A) 4-Cl, 3-Bpin, -CH₂OH High in methanol Requires hydroxyl protection Polar biaryl systems
2-Fluoro-4-methylthio (1436431-16-1) 2-F, 4-SMe High in CH₂Cl₂ Thioether resonance effects Sulfur-containing polymers
2,6-Difluoro-4-formyl (870717-92-3) 2,6-F, 4-CHO Moderate in dioxane Electron-deficient boron center High-efficiency couplings

Biological Activity

3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester is a compound that belongs to the class of boronic acids and their derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12_{12}H14_{14}BClO3_3, with a molecular weight of approximately 242.6 g/mol. The compound features a boronic acid moiety, which is significant for its reactivity in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Mechanisms of Biological Activity

Boronic acids, including this compound, exhibit biological activities primarily through their interactions with biological molecules. The following mechanisms are notable:

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This property has implications in cancer therapy and other diseases where protease activity is dysregulated.
  • Modulation of Biological Pathways : The ability to interact with various biomolecules allows boronic acids to modulate signaling pathways, potentially leading to therapeutic effects in conditions like diabetes and cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acid derivatives, including this compound:

  • Cancer Therapy :
    • A study demonstrated that boronic acids could selectively inhibit cancer cell growth by targeting specific proteases involved in tumor progression. The unique structure of this compound may enhance its efficacy in this regard.
  • Antioxidant Activity :
    • Research indicated that some boronic acid derivatives exhibit antioxidant properties by scavenging free radicals. This activity could be beneficial in protecting cells from oxidative stress-related damage .
  • Metal Ion Chelation :
    • The compound's ability to chelate metal ions has been explored in the context of developing new therapeutic agents for conditions like iron overload disorders. Its efficacy as a chelator was assessed in vitro, showing promising results .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC12_{12}H14_{14}BClO3_3Exhibits enzyme inhibition and antioxidant properties
2-Fluoro-5-methylphenylboronic acid pinacol esterC12_{12}H14_{14}BF3_3O3_3Known for enhanced metabolic stability
4-Methoxyphenylboronic acidC10_{10}H13_{13}B O3_3Used in various Suzuki-Miyaura coupling reactions

Q & A

Q. What synthetic methodologies are recommended for preparing 3-chloro-2-formyl-4-methylphenylboronic acid pinacol ester?

The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aromatic precursors. Key steps include:

  • Protection of reactive groups : The formyl group may require temporary protection (e.g., acetal formation) to avoid side reactions during boronic ester formation .
  • Boronation : Use pinacol ester precursors under anhydrous conditions with catalysts like Pd(dppf)Cl₂ to ensure regioselectivity, as demonstrated in analogous fluorophenylboronic esters .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in cold ethanol is recommended to achieve >97% purity .

Q. How can the purity and stability of this compound be validated for experimental use?

  • Analytical techniques :
    • GC or HPLC : Quantify purity (>97%) and detect residual solvents or byproducts .
    • ¹¹B NMR : Confirm boronic ester integrity (δ ~30 ppm for pinacol esters) .
    • FT-IR : Monitor characteristic B-O (1350–1310 cm⁻¹) and formyl C=O (1680–1640 cm⁻¹) stretches .
  • Stability : Store at 0–6°C under inert gas (argon) to prevent hydrolysis or oxidation .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Safety protocols :
    • Avoid skin/eye contact; use nitrile gloves and fume hoods due to potential boronate toxicity .
    • Prevent electrostatic discharge during weighing (ground equipment) .
  • Waste disposal : Treat as halogenated organic waste and incinerate via licensed facilities .

Advanced Research Questions

Q. How does the chloro-substituent influence reactivity in cross-coupling reactions?

The chloro group acts as a meta-directing, deactivating substituent , slowing coupling kinetics compared to electron-rich analogs. Strategies to mitigate this include:

  • Optimized catalyst systems : Use Pd/XPhos or SPhos ligands to enhance turnover in sterically hindered aryl halides .
  • Microwave-assisted heating : Accelerate reaction rates (e.g., 100°C, 30 min) while maintaining chemoselectivity .
  • Competitive experiments : Compare coupling efficiency with non-chlorinated analogs (e.g., 3-fluoro derivatives) to quantify electronic effects .

Q. How can chemoselectivity be achieved when the formyl group is present during boronic ester transformations?

  • Dynamic covalent chemistry : Leverage reversible boronate esterification to protect the formyl group transiently. For example, in situ formation of borinic esters (via nBuLi/TFAA) minimizes aldehyde interference while enabling iterative C–C bond formation .
  • pH control : Conduct reactions in weakly acidic media (pH 5–6) to stabilize the boronate while suppressing aldehyde reactivity .

Q. What strategies resolve contradictions in reaction yields reported for this compound?

Common discrepancies arise from:

  • Impurity profiles : Trace moisture or oxygen degrades boronic esters; validate purity via ¹H NMR (absence of free boronic acid at δ 7–8 ppm) .
  • Substrate-specific effects : Steric hindrance from the 4-methyl group reduces coupling efficiency. Use kinetic studies (UV-vis monitoring at 290 nm) to optimize stoichiometry and reaction time .

Q. How can enantioselectivity be introduced in allylboration reactions using this compound?

  • Chiral auxiliaries : Employ α-substituted allylboronic esters with (R)- or (S)-Binap ligands to induce asymmetry during aldehyde additions .
  • In situ borinic ester formation : Generate reactive intermediates (e.g., with TFAA) to reverse inherent Z-selectivity, achieving >90% ee in product diols .

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